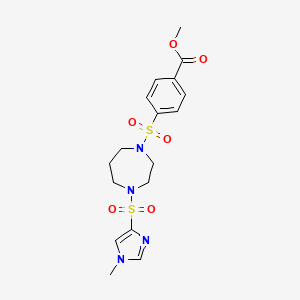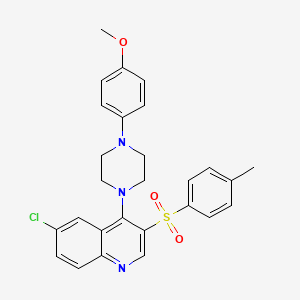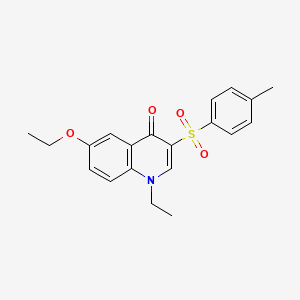![molecular formula C18H13FN2OS B2659560 2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-03-9](/img/structure/B2659560.png)
2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” belongs to the class of organic compounds known as phenylpyridines . It is a part of the pyrimidine-thiones group, which are known for their antitumor activities . The formation of thiones involves the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of pyrimidine-thiones involves a combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy . The formation of thiones is achieved via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
The molecular structure of this compound can be elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . The NMR data for a similar compound is as follows: 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 6.90 (s, 1H), 4.69 (t, J = 6.3 Hz, 2H), 3.71 (s, 3H), 3.08 (t, J = 6.8 Hz, 2H), 2.05 (p, J = 7.0 Hz, 2H), 1.96 (p, J = 6.6 Hz, 2H); 13C NMR (101 MHz, CDCl3) δ 178.74, 154.56, 142.94, 138.41, 131.93, 130.36, 130.25, 122.66, 120.42, 105.15, 47.97, 32.61, 30.01, 22 .Wissenschaftliche Forschungsanwendungen
Complexes of Pyrimidine Thiones: Synthesis and Biological Evaluation
A study on the mechanochemical synthesis of metal complexes with pyrimidine thiones, including 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione, revealed their potential for antibacterial and DNA photocleavage applications. The structural analysis confirmed the coordination of ligands through nitrogen (endocyclic) and sulfur (exocyclic) donor atoms. The biological evaluation highlighted the impact of substitution on ligands' biological potentials, indicating that certain substitutions enhance antibacterial and DNA cleaving agents' effectiveness (Sethi, Khare, & Choudhary, 2020).
Synthesis and Biological Activity of Pyrimidine Derivatives
Another research focus is the development of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, showcasing significant larvicidal activity against third instar larvae. This study demonstrates the potential of pyrimidine derivatives in pest control, with certain compounds showing excellent activity compared to the standard drug malathion. This highlights the role of electron-withdrawing groups in enhancing biological activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Quantum Chemical Calculations and Molecular Docking Studies
Quantum chemical calculations and molecular docking studies of pyrimidine derivatives have elucidated their structural and electronic properties. These studies aim to understand the interactions at the molecular level, which are crucial for pharmaceutical applications. By redesigning pyrimidine compounds with different halogens and docking them with human estrogen receptors, researchers aim to predict potential drug candidates with optimized pharmacological profiles (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Design and Synthesis of Pyrimidine Derivatives as Anti-inflammatory Agents
A study on the synthesis of novel pyrimidine derivatives for potential anti-inflammatory and analgesic applications revealed the importance of substituent nature on biological activities. The research demonstrated that certain pyrimidine derivatives, particularly those with chlorophenyl substitution, exhibited potent anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Muralidharan, Raja, & Deepti, 2019).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-6-7-15-11(8-10)9-13-17(22-15)20-16(21-18(13)23)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPDMIWUHFWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)


![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)
![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2659498.png)
![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)

